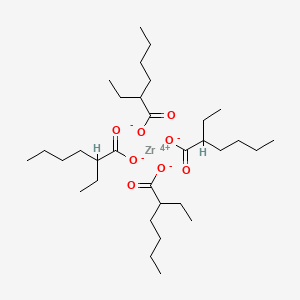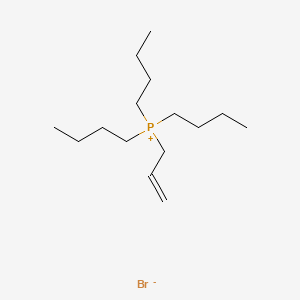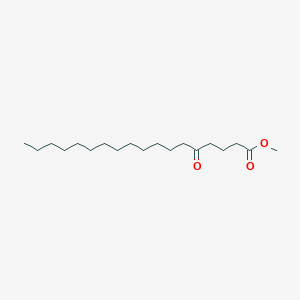
2-etilhexanoato de zirconio
Descripción general
Descripción
Zirconium 2-ethylhexanoate is a useful research compound. Its molecular formula is C32H60O8Zr and its molecular weight is 664 g/mol. The purity is usually 95%.
The exact mass of the compound Zirconium 2-ethylhexanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Zirconium 2-ethylhexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zirconium 2-ethylhexanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Precursor Metalorgánico
El 2-etilhexanoato de zirconio se utiliza como un precursor metalorgánico de zirconio . Esto significa que se utiliza en la preparación de otros compuestos que contienen zirconio.
Deposición en Solución
Este compuesto se utiliza en la deposición en solución . En este proceso, se deposita una solución del precursor sobre un sustrato, y luego se evapora el disolvente, dejando una película delgada del material deseado.
Deposición Química en Vapor (CVD)
El this compound también se utiliza en la deposición química en vapor . En la CVD, el precursor se vaporiza y se hace reaccionar con otros gases para formar un material sólido sobre un sustrato. Esta técnica se utiliza ampliamente en la industria de los semiconductores.
Películas Delgadas de Óxido de Zirconio
Una aplicación específica del this compound es en la creación de películas delgadas de óxido de zirconio . Estas películas tienen una variedad de usos, incluyendo como capas dieléctricas en microelectrónica y como recubrimientos protectores.
Películas de Zirconia Estabilizada con Itria
El this compound se utiliza para producir películas de zirconia estabilizada con itria . Estas películas se utilizan en pilas de combustible de óxido sólido, que son un tipo de pila de combustible que puede funcionar a altas temperaturas.
Pilas de Combustible de Óxido Sólido
Como se mencionó anteriormente, una de las aplicaciones clave del this compound es en pilas de combustible de óxido sólido . Estas pilas de combustible son una tecnología prometedora para la generación de energía eficiente y respetuosa con el medio ambiente.
Mecanismo De Acción
Target of Action
Zirconium 2-ethylhexanoate, also known as Zirconium octoate, is a metal-organic compound primarily used as a precursor of zirconium . The primary target of this compound is the formation of thin films containing zirconium, particularly zirconium oxide thin films .
Mode of Action
Zirconium 2-ethylhexanoate interacts with its targets through solution deposition and chemical vapor deposition . These processes allow the compound to deposit thin films of zirconium onto a substrate, which can then be used in various applications, such as the production of solid oxide fuel cells .
Biochemical Pathways
It’s known that the compound plays a crucial role in the formation of zirconium oxide thin films . These films are essential in various technological applications, including the production of solid oxide fuel cells .
Result of Action
The primary result of Zirconium 2-ethylhexanoate’s action is the formation of thin films containing zirconium, particularly zirconium oxide thin films . These films have various applications in technology, such as in the production of solid oxide fuel cells .
Action Environment
The efficacy and stability of Zirconium 2-ethylhexanoate can be influenced by various environmental factors. For instance, the compound should be stored in a cool place to maintain its stability . Additionally, it’s important to prevent the compound from contaminating the groundwater system .
Análisis Bioquímico
Biochemical Properties
Zirconium 2-ethylhexanoate plays a significant role in biochemical reactions, particularly in the context of its interactions with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its zirconium cation and 2-ethylhexanoate anion. The zirconium cation can form coordination complexes with enzymes and proteins, potentially altering their activity and function. For instance, zirconium ions can bind to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity . Additionally, the 2-ethylhexanoate anion can interact with lipid membranes, influencing membrane fluidity and permeability .
Cellular Effects
Zirconium 2-ethylhexanoate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, zirconium ions can modulate signaling pathways by interacting with key signaling molecules, such as kinases and phosphatases . This interaction can lead to alterations in gene expression, affecting the transcription of genes involved in cell growth, differentiation, and apoptosis . Furthermore, Zirconium 2-ethylhexanoate can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of Zirconium 2-ethylhexanoate involves several key processes. At the molecular level, zirconium ions can bind to biomolecules, forming coordination complexes that alter their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, Zirconium 2-ethylhexanoate can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These changes can lead to alterations in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Zirconium 2-ethylhexanoate can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to high temperatures or reactive chemicals . Long-term studies have shown that prolonged exposure to Zirconium 2-ethylhexanoate can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation . These temporal effects are important considerations for experimental design and interpretation.
Dosage Effects in Animal Models
The effects of Zirconium 2-ethylhexanoate vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects on the animals . As the dosage increases, threshold effects can become apparent, including changes in behavior, physiology, and biochemistry . High doses of Zirconium 2-ethylhexanoate can lead to toxic or adverse effects, such as organ damage, inflammation, and impaired metabolic function . These dosage-dependent effects are critical for determining safe and effective usage levels in research and industrial applications.
Metabolic Pathways
Zirconium 2-ethylhexanoate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze the breakdown of organic acids, leading to the release of zirconium ions and 2-ethylhexanoate anions . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and the levels of specific metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular and organismal physiology.
Transport and Distribution
The transport and distribution of Zirconium 2-ethylhexanoate within cells and tissues are mediated by specific transporters and binding proteins. The zirconium ions can be transported across cell membranes by metal ion transporters, while the 2-ethylhexanoate anions may utilize organic acid transporters . Once inside the cells, Zirconium 2-ethylhexanoate can localize to various cellular compartments, including the cytoplasm, nucleus, and organelles . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of Zirconium 2-ethylhexanoate is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, zirconium ions may localize to the mitochondria, where they can influence mitochondrial function and energy production . Similarly, the 2-ethylhexanoate anions can associate with lipid membranes, affecting membrane dynamics and signaling processes . Understanding the subcellular localization of Zirconium 2-ethylhexanoate is crucial for elucidating its precise biological effects.
Propiedades
IUPAC Name |
2-ethylhexanoate;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H16O2.Zr/c4*1-3-5-6-7(4-2)8(9)10;/h4*7H,3-6H2,1-2H3,(H,9,10);/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYFURKXMHQOGG-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60O8Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944978 | |
| Record name | Zirconium(4+) tetrakis(2-ethylhexanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexanoic acid, 2-ethyl-, zirconium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2233-42-3, 22464-99-9 | |
| Record name | Zirconium 2-ethylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002233423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, zirconium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium(4+) tetrakis(2-ethylhexanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexanoic acid, zirconium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zirconium tetra(2-ethylhexanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIRCONIUM 2-ETHYLHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71ML7584CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(7S,9S)-9-acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1609067.png)











